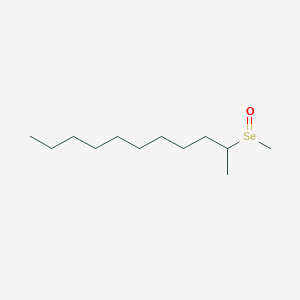
N-(tert-Butoxycarbonyl)-L-phenylalanyl-L-methioninamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(tert-Butoxycarbonyl)-L-phenylalanyl-L-methioninamide is a compound used in organic synthesis, particularly in peptide chemistry. It is a derivative of L-phenylalanine and L-methionine, two naturally occurring amino acids. The tert-butoxycarbonyl (Boc) group is a common protecting group for amines, which helps in preventing unwanted reactions during the synthesis process.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-Butoxycarbonyl)-L-phenylalanyl-L-methioninamide typically involves the protection of the amino group of L-phenylalanine with the Boc group, followed by coupling with L-methioninamide. The Boc group can be added to amines using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The coupling reaction can be facilitated using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which can handle multiple steps of the synthesis efficiently. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product.
化学反应分析
Types of Reactions
N-(tert-Butoxycarbonyl)-L-phenylalanyl-L-methioninamide undergoes various chemical reactions, including:
Deprotection: Removal of the Boc group using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid in methanol.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents like DCC or EDC.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Coupling: DCC or EDC in the presence of DMAP in solvents like dichloromethane or acetonitrile.
Major Products Formed
The major products formed from these reactions include deprotected amines and peptide chains, depending on the specific reactions and conditions used.
科学研究应用
N-(tert-Butoxycarbonyl)-L-phenylalanyl-L-methioninamide has several applications in scientific research:
Peptide Synthesis: Used as an intermediate in the synthesis of peptides and proteins.
Drug Development: Utilized in the development of peptide-based drugs and therapeutic agents.
Biological Studies: Employed in studying protein-protein interactions and enzyme-substrate interactions.
Industrial Applications: Used in the production of peptide-based materials and biopolymers.
作用机制
The mechanism of action of N-(tert-Butoxycarbonyl)-L-phenylalanyl-L-methioninamide primarily involves its role as a protected amino acid derivative. The Boc group protects the amino group during synthesis, preventing unwanted side reactions. Upon deprotection, the free amine can participate in peptide bond formation, facilitating the synthesis of peptides and proteins .
相似化合物的比较
Similar Compounds
N-(tert-Butoxycarbonyl)-L-phenylalanine: Similar in structure but lacks the methioninamide moiety.
N-(tert-Butoxycarbonyl)-L-methionine: Similar in structure but lacks the phenylalanyl moiety.
N-(tert-Butoxycarbonyl)-L-phenylalanyl-L-alaninamide: Similar but contains alanine instead of methionine.
Uniqueness
N-(tert-Butoxycarbonyl)-L-phenylalanyl-L-methioninamide is unique due to the presence of both phenylalanine and methionine residues, which can impart specific properties to the synthesized peptides. The combination of these amino acids can influence the biological activity and stability of the resulting peptides .
属性
CAS 编号 |
56063-15-1 |
|---|---|
分子式 |
C19H29N3O4S |
分子量 |
395.5 g/mol |
IUPAC 名称 |
tert-butyl N-[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate |
InChI |
InChI=1S/C19H29N3O4S/c1-19(2,3)26-18(25)22-15(12-13-8-6-5-7-9-13)17(24)21-14(16(20)23)10-11-27-4/h5-9,14-15H,10-12H2,1-4H3,(H2,20,23)(H,21,24)(H,22,25)/t14-,15-/m0/s1 |
InChI 键 |
CJKRUPDPRMNSAJ-GJZGRUSLSA-N |
手性 SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCSC)C(=O)N |
规范 SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCSC)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


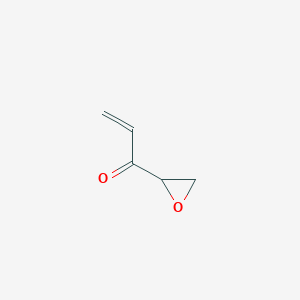
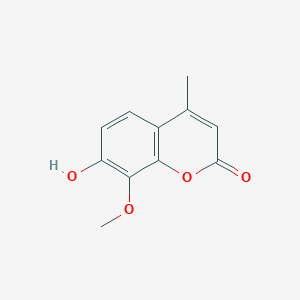
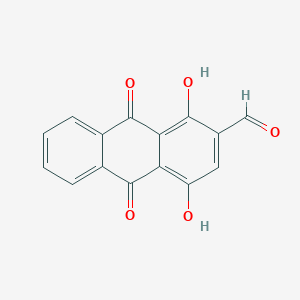
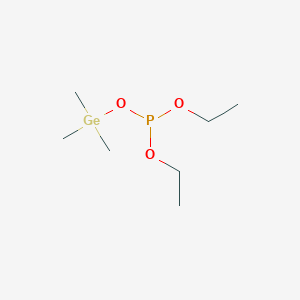

![2-{[(Oct-1-yn-4-yl)oxy]carbonyl}benzoate](/img/structure/B14624890.png)
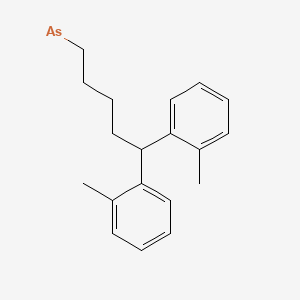
![1-(Pyridin-4-ylmethyl)-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B14624896.png)

![3-[2-[Bis(2-chloroethyl)amino]ethyl]-5,5-diphenylimidazolidine-2,4-dione](/img/structure/B14624906.png)
![1-[2-(Acetyloxy)ethyl]-1-ethylpyrrolidin-1-ium](/img/structure/B14624908.png)
![N-(2-{[2-(4-Aminophenyl)ethyl]amino}ethyl)acetamide](/img/structure/B14624917.png)
![Methyl 2-[5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl]benzoate](/img/structure/B14624922.png)
